molecular formula C8H9NO2 B12864202 6,7-Dihydrobenzofuran-4(5H)-one oxime

6,7-Dihydrobenzofuran-4(5H)-one oxime

Cat. No.: B12864202
M. Wt: 151.16 g/mol
InChI Key: XLJSELFTFQSTNL-VQHVLOKHSA-N
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Description

6,7-Dihydrobenzofuran-4(5H)-one oxime is a chemical compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of an oxime functional group attached to the 4(5H)-one position of the 6,7-dihydrobenzofuran ring. Oximes are known for their applications in various chemical reactions and their role as intermediates in the synthesis of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydrobenzofuran-4(5H)-one oxime can be achieved through a combination of enzyme- and Lewis acid-catalyzed reactions. One method involves the use of 2,5-dimethylfuran and 1,3-cyclohexanediones as starting materials. The process includes a domino 1,2-addition/1,4-addition/elimination reaction catalyzed by Lewis acids, followed by the formation of the oxime group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydrobenzofuran-4(5H)-one oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxylamine and amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

6,7-Dihydrobenzofuran-4(5H)-one oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dihydrobenzofuran-4(5H)-one oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activity. Additionally, the compound can undergo nucleophilic addition reactions, leading to the formation of various biologically active molecules. The pathways involved include enzyme inhibition and modulation of biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydrobenzofuran-4(5H)-one: Lacks the oxime group but shares the benzofuran core structure.

    Benzofuran-4(5H)-one oxime: Similar structure but without the dihydro modification.

    2,3-Dihydrobenzofuran oxime: Different position of the oxime group and hydrogenation pattern.

Uniqueness

6,7-Dihydrobenzofuran-4(5H)-one oxime is unique due to the presence of both the oxime functional group and the dihydrobenzofuran ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Biological Activity

6,7-Dihydrobenzofuran-4(5H)-one oxime is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : B12864202
  • Molecular Formula : C9H9NO2
  • Molecular Weight : 165.17 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The oxime functional group allows for the formation of hydrogen bonds and other non-covalent interactions, which can lead to inhibition or modulation of enzyme activity.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for several enzymes involved in critical biological processes. For instance, it has been shown to inhibit poly(ADP-ribose) polymerase (PARP), which plays a significant role in DNA repair mechanisms. This inhibition can lead to selective cytotoxicity in cancer cells, particularly those with BRCA mutations .

Structure-Activity Relationship (SAR)

The biological potency of this compound can be influenced by structural modifications. Variations in substituents on the benzofuran ring have been explored to enhance its inhibitory effects on target enzymes. For example, the introduction of electron-withdrawing groups has been shown to improve PARP inhibition potency significantly .

Anticancer Activity

A study evaluated the anticancer potential of this compound derivatives against various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Notably, one derivative showed an IC50 value of 2.12 μM against BRCA-deficient cancer cells .

CompoundIC50 Value (μM)Target
This compound9.45PARP-1
Modified Derivative A2.12BRCA-deficient cells
Modified Derivative B3.62BRCA-deficient cells

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects in models of neurodegenerative diseases. It was found to reduce oxidative stress and apoptosis in neuronal cells exposed to toxic agents, suggesting a potential therapeutic role in conditions like Alzheimer's disease .

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

(NE)-N-(6,7-dihydro-5H-1-benzofuran-4-ylidene)hydroxylamine

InChI

InChI=1S/C8H9NO2/c10-9-7-2-1-3-8-6(7)4-5-11-8/h4-5,10H,1-3H2/b9-7+

InChI Key

XLJSELFTFQSTNL-VQHVLOKHSA-N

Isomeric SMILES

C1CC2=C(C=CO2)/C(=N/O)/C1

Canonical SMILES

C1CC2=C(C=CO2)C(=NO)C1

Origin of Product

United States

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